3-Nitro-2-pyridyl disulfide

Overview

Description

3-Nitro-2-pyridyl disulfide: is an organic compound that features a pyridine ring substituted with a nitro group and a disulfide linkage. This compound is known for its utility in various chemical and biological applications, particularly in the formation of disulfide bonds and as a thiol-protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Solid-Phase Disulfide Ligation: One method involves the use of 3-nitro-2-pyridinesulfenyl chloride in solid-phase disulfide ligation to prepare disulfide peptides from cysteine-containing peptide fragments.

Oxidative Coupling of Thiols: Another common method is the oxidative coupling of thiols using molecular oxygen as an oxidant.

Industrial Production Methods: Industrial production methods for 3-nitro-2-pyridyl disulfide typically involve large-scale oxidative coupling reactions, where thiols are oxidized to form disulfides under controlled conditions. The use of molecular oxygen as an oxidant is preferred due to its non-toxic and abundant nature .

Chemical Reactions Analysis

Disulfide Bond Formation via Thiol-Disulfide Exchange

3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl) and its derivatives are widely employed to form mixed disulfides through thiol-disulfide exchange. This reaction is driven by the electrophilic nature of the Npys group, which activates thiols for nucleophilic attack.

Reaction Mechanism:

-

Activation : Npys-Cl reacts with a thiol (R-SH) to form a mixed disulfide intermediate (R-S-S-Npys).

-

Exchange : A second thiol (R'-SH) displaces the Npys group, yielding a new disulfide (R-S-S-R') and releasing 3-nitro-2-pyridinethiol as a byproduct .

Oxidation of Thiols to Disulfides

Alkoxy 3-nitro-2-pyridinesulfenates (Npys-OR) act as mild oxidants, converting thiols to disulfides under ambient conditions.

Experimental Data:

| Substrate | Oxidizing Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cysteine | Npys-OMe | RT, 2 h | 95% | |

| Glutathione | Npys-OEt | pH 7.4, 30 min | 89% | |

| Peptide thiol | Npys-resin | Solid-phase, 1 h | 71% |

Advantages:

-

Selectivity : No side reactions with methionine or tryptophan residues .

-

Efficiency : Reactions proceed without requiring metal catalysts or harsh oxidants.

Protection of Thiol Groups

The Npys group serves as a temporary protecting group for cysteine residues during peptide synthesis.

Protection/Deprotection Conditions:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Protection | Npys-Cl + Pyridine | 0°C, 20 min | Forms stable R-S-S-Npys |

| Deprotection | Thiols (e.g., β-mercaptoethanol) | RT, 30 min | Cleaves disulfide bond |

Stability:

-

Resists hydrolysis in acidic and neutral conditions but is labile in the presence of excess thiols .

Example Workflow :

-

Resin Activation : Npys-Cl resin reacts with a peptide containing a free thiol.

-

Ligation : A second peptide-thioester is introduced, forming a disulfide bridge.

-

Cleavage : The product is released using trifluoroacetic acid (TFA).

Case Study:

Reactivity with Amines and Alcohols

Though less common, Npys-Cl can transiently protect amines and alcohols, though these applications are less stable than thiol protection .

Scientific Research Applications

Applications in Peptide Chemistry

A. Protecting Group for Thiols

The 3-nitro-2-pyridinesulfenyl group is widely used as a protecting group for thiols during peptide synthesis. This application is critical because it allows for the selective modification of peptides without affecting the thiol groups. The Npys group can be removed under mild conditions, making it suitable for various synthetic strategies .

B. Disulfide Bond Formation

One of the most notable applications of 3-nitro-2-pyridyl disulfide is in facilitating the formation of mixed disulfides. The compound acts as an activator for disulfide bond formation, enabling thiol/disulfide exchange reactions that are essential in the assembly of complex peptides . This property has been leveraged in the development of cyclic peptides and other biomolecules.

Chemical Biology Applications

A. Thiol/Disulfide Exchange Reactions

The selective nature of the Npys group allows it to mediate thiol/disulfide exchange reactions effectively. This capability has opened avenues for research in chemical biology, particularly in understanding protein folding and stability through disulfide bond formation .

B. Applications in Drug Discovery

In drug discovery, this compound has been employed to create peptide-based inhibitors targeting specific enzymes. For instance, studies have shown that C-Npys (S-3-nitro-2-pyridinesulfenyl) derivatives can inhibit serine-thiol proteinases, demonstrating potential therapeutic applications .

Case Studies and Research Findings

Mechanism of Action

The primary mechanism of action for 3-nitro-2-pyridyl disulfide involves thiol-disulfide exchange reactions. The compound reacts with thiol groups to form mixed disulfides, which can then undergo further reactions. This mechanism is particularly useful in the reversible conjugation of therapeutic agents and the formation of redox-responsive materials .

Comparison with Similar Compounds

Di(2-pyridyl) disulfide: Another pyridyl disulfide compound that undergoes similar thiol-disulfide exchange reactions.

2-Pyridyl disulfide: Known for its use in cross-coupling reactions and thiol-disulfide exchange.

Uniqueness: 3-Nitro-2-pyridyl disulfide is unique due to the presence of the nitro group, which enhances its reactivity and stability in various chemical reactions. This makes it particularly useful in peptide synthesis and the development of redox-responsive materials .

Biological Activity

3-Nitro-2-pyridyl disulfide (Npys) is a compound that has garnered attention in the fields of organic chemistry and biochemistry due to its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in peptide synthesis, and potential therapeutic uses.

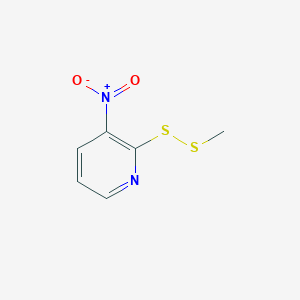

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group attached to a pyridine ring, which contributes to its chemical reactivity. The disulfide bond within the molecule plays a crucial role in its biological function, particularly in the formation of disulfide bridges in peptides and proteins.

The biological activity of this compound primarily stems from its ability to form disulfide bonds with thiol groups in proteins and peptides. This reaction can lead to:

- Stabilization of Protein Structures : Disulfide bonds are essential for the structural integrity of many proteins, influencing their folding and stability .

- Regulation of Biological Processes : By modifying thiol groups, Npys can affect various signaling pathways and biological functions, including enzyme activity and receptor interactions .

Applications in Peptide Synthesis

This compound has been utilized as a disulfide-forming agent in solid-phase peptide synthesis. Its advantages include:

- Efficient Formation of Disulfide Bonds : Npys facilitates regioselective disulfide bond formation, which is crucial for synthesizing complex peptides with multiple disulfide linkages .

- Minimal Side Reactions : The use of Npys during peptide synthesis has shown minimal side reactions, making it a favorable choice for producing biologically active peptides such as oxytocin and α-conotoxin ImI .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : It has been shown to scavenge reactive oxygen species (ROS), contributing to its potential use as an antioxidant agent in therapeutic applications .

- Anti-inflammatory Effects : Npys may modulate inflammatory responses through the regulation of nuclear factor kappa B (NF-kB) signaling pathways, highlighting its potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the effects and applications of this compound:

- Peptide Synthesis : A study demonstrated that Npys could effectively synthesize cyclic peptides with high yields while maintaining structural integrity through disulfide bond formation .

- Biological Activity Assessment : Research indicated that compounds containing the Npys moiety exhibited significant inhibition of serine-thiol proteinase activities, suggesting potential applications in drug design targeting specific proteases involved in disease processes .

Data Summary

| Property | Details |

|---|---|

| Chemical Formula | C₆H₄N₂O₄S₂ |

| Mechanism of Action | Forms disulfide bonds with thiols |

| Biological Activities | Antioxidant, anti-inflammatory |

| Applications | Peptide synthesis, drug development |

| Notable Studies | Synthesis of cyclic peptides, inhibition of protease activity |

Properties

IUPAC Name |

2-(methyldisulfanyl)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S2/c1-11-12-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJBMWFBWHJKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701002828 | |

| Record name | 2-(Methyldisulfanyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82650-28-0 | |

| Record name | 3-Nitro-2-pyridyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082650280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methyldisulfanyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.